molecular formula C17H20N2O2S B2620211 1-(4-methylphenyl)-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyrrolidin-2-one CAS No. 2034607-78-6

1-(4-methylphenyl)-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyrrolidin-2-one

Cat. No.: B2620211
CAS No.: 2034607-78-6
M. Wt: 316.42
InChI Key: MFBFNCYDQPOHMN-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyrrolidin-2-one is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique molecular architecture, which includes a thia-azabicycloheptane core and a pyrrolidinone moiety. Such structures are often of interest in various fields of scientific research due to their potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyrrolidin-2-one typically involves a multi-step process. One common approach is the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for the enantioselective synthesis of the bicyclo[2.2.1]heptane scaffold under mild conditions. The reaction conditions often involve the use of chiral tertiary amines as catalysts, which facilitate the formation of the desired product with high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbonyl carbon, using reagents such as Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-methylphenyl)-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic core structure and may exhibit similar chemical and biological properties.

    Pyrrolidinone derivatives: Compounds with a pyrrolidinone moiety can have comparable reactivity and applications.

Uniqueness

1-(4-methylphenyl)-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyrrolidin-2-one is unique due to the combination of its thia-azabicycloheptane core and pyrrolidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-methylphenyl)-4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-11-2-4-13(5-3-11)18-8-12(6-16(18)20)17(21)19-9-15-7-14(19)10-22-15/h2-5,12,14-15H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBFNCYDQPOHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CC4CC3CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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